Diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate

Medicinal Chemistry ADME Properties Physicochemical Analysis

Ideal for synthesizing metabolically stable amino acid analogs and peptide mimetics. Its unique ortho-chloro, para-methyl benzyl motif confers distinct lipophilicity (cLogP 2.89) and low solubility (0.108 mg/mL), crucial for studying halogen bonding and enzymatic stability. Sourced at 97% certified purity for reliable analytical and structural chemistry applications. Procure this specific building block for advanced medicinal chemistry R&D.

Molecular Formula C17H22ClNO5
Molecular Weight 355.8 g/mol
Cat. No. B8139881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate
Molecular FormulaC17H22ClNO5
Molecular Weight355.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=C(C=C(C=C1)C)Cl)(C(=O)OCC)NC(=O)C
InChIInChI=1S/C17H22ClNO5/c1-5-23-15(21)17(19-12(4)20,16(22)24-6-2)10-13-8-7-11(3)9-14(13)18/h7-9H,5-6,10H2,1-4H3,(H,19,20)
InChIKeyCTFCQVNSOVEAHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate – Verifiable Structural Differentiation and Procurement Rationale


Diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate (CAS: 2682114-30-1) is a prochiral, α,α-disubstituted malonic diester derivative that serves as a critical intermediate in the synthesis of non-proteinogenic amino acids and pharmaceutical compounds . It is characterized by the presence of an N-acetyl protected amino group and a bulky 2-chloro-4-methylbenzyl side chain at the α-carbon . This specific substitution pattern distinguishes it from a family of closely related diethyl α-acetamido α-alkylmalonates and imparts unique physicochemical properties and synthetic utility [1].

Why Generic Substitution Fails: Physicochemical and Functional Divergence of Diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate


Substituting this compound with a simpler analog like diethyl acetamidobenzylmalonate or a positional isomer like diethyl acetamido(4-methylbenzyl)malonate is not functionally equivalent. The combined steric and electronic effects of the ortho-chloro and para-methyl substituents on the benzyl ring fundamentally alter key properties such as lipophilicity and solubility . For instance, the consensus Log P of the target compound is 2.89, and its water solubility is calculated to be 0.108 mg/mL, which directly influences its behavior in biotransformation reactions and its utility in downstream synthetic pathways where different alkyl groups lead to divergent outcomes [1].

Product-Specific Quantitative Evidence Guide for Diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate


Differentiation via Lipophilicity: A Significant Log P Shift from 4-Methyl and 2-Chloro Analogs

The introduction of the 2-chloro-4-methylbenzyl group results in a distinct lipophilicity profile compared to its mono-substituted and positional isomer analogs. The consensus Log P (cLogP) for diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate is 2.89 . This value is notably different from the mono-chloro analog, diethyl 2-acetamido-2-(2-chlorobenzyl)malonate, and the mono-methyl analog, diethyl 2-acetamido-2-(4-methylbenzyl)malonate, which have molecular weights of 341.79 g/mol and 321.4 g/mol respectively, indicating a difference in hydrophobic character .

Medicinal Chemistry ADME Properties Physicochemical Analysis

Substrate Specificity in Biotransformations: The Impact of the 2-Chloro-4-methylbenzyl Moiety

The specific alkyl side chain is critical for substrate recognition by hydrolytic enzymes. Research on a homologous series of diethyl α-acetamido α-alkylmalonates, which includes the 2-chlorobenzyl and 3-chlorobenzyl derivatives, revealed that none of the C-alkylated acetamidomalonates were substrates for lipase-catalyzed enantiodifferentiating deesterification [1]. This finding is significant because it demonstrates that the presence of the bulky, halogenated benzyl group (and its precise substitution pattern) can abolish enzymatic activity that might be observed with smaller or unsubstituted alkyl chains. For example, diethyl acetamidomalonate itself can undergo enantioselective hydrolysis by α-chymotrypsin [2].

Biocatalysis Asymmetric Synthesis Enzyme Engineering

Synthetic Versatility: A Key Intermediate in a High-Yield Malonate Synthesis Route

The compound belongs to a well-characterized class of diethyl α-acetamido α-alkylmalonates that can be synthesized in three steps from diethyl malonate with overall yields ranging from 49% to 90% [1]. While the exact yield for the 2-chloro-4-methylbenzyl derivative is not explicitly reported in this source, its inclusion within this family and the reported methodology suggest a robust and scalable synthetic route. The presence of the N-acetyl and malonate diester groups provides multiple points for further functionalization, including hydrolysis, decarboxylation, and amide bond formation .

Organic Synthesis Amino Acid Chemistry Process Chemistry

High Commercial Purity for Reliable and Reproducible Results

Reputable vendors supply this compound with a standard purity of 97%, supported by batch-specific quality control data including NMR, HPLC, and GC . This high level of certified purity is a critical differentiator from generic, uncharacterized malonate esters or in-house synthesized batches, which may contain variable amounts of impurities that can significantly affect reaction yields and product purity in subsequent steps .

Chemical Procurement Quality Control Analytical Chemistry

Optimal Research and Industrial Application Scenarios for Diethyl 2-acetamido-2-(2-chloro-4-methylbenzyl)malonate


Synthesis of Ortho-Chloro, Para-Methyl Substituted Non-Proteinogenic Amino Acids

This compound is the ideal precursor for synthesizing the corresponding α,α-disubstituted amino acid, 2-amino-2-(2-chloro-4-methylbenzyl)malonic acid, or its decarboxylated analog, 2-(2-chloro-4-methylphenyl)alanine. The unique substitution pattern on the benzyl ring is fixed from the beginning of the synthesis [1], allowing researchers to explore the biological activity and physicochemical properties conferred by this specific hydrophobic and halogenated motif in peptide mimetics or as a standalone pharmacophore.

As a Bulky, Non-Hydrolyzable Building Block in Pro-Drug Design

As established in Section 3, the α-alkylation of the malonate core with a bulky benzyl group abolishes its ability to act as a substrate for common hydrolytic enzymes like lipases [1]. This property makes the compound a superior starting point for designing metabolically stable pro-drugs or chemical probes. Researchers seeking to protect a carboxylic acid or amine moiety from premature degradation can incorporate this motif to enhance in vivo stability or extend the half-life of a therapeutic candidate compared to using a simpler ester.

Use as a Standard in Method Development for Analysis of Halogenated Malonates

The high certified purity (97%) of the commercially available compound, verified by NMR, HPLC, and GC [1], qualifies it as a reliable reference standard for analytical method development. Laboratories developing new chromatographic methods (e.g., reverse-phase HPLC, chiral SFC) for separating complex mixtures of halogenated benzyl malonates can use this well-characterized compound to establish retention times, optimize separation conditions, and validate assay linearity and reproducibility.

Crystallographic Studies of α,α-Disubstituted Malonates

The solid, crystalline nature of this compound and its class members, some of which have had their structures confirmed by X-ray crystallography [1], makes it a valuable subject for structural chemistry research. Scientists studying the solid-state conformation of hindered malonates or the specific intermolecular interactions (e.g., halogen bonding) facilitated by the ortho-chloro substituent can procure this pure compound for growing single crystals and performing detailed structural analyses.

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